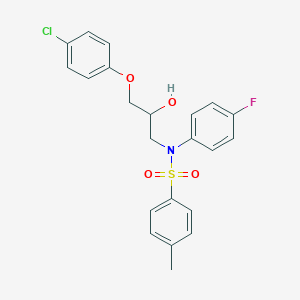![molecular formula C19H22ClN3O3 B2496140 (2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone CAS No. 1118822-74-4](/img/structure/B2496140.png)
(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds like "(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone" often involves multi-step chemical reactions, starting from simpler molecules and gradually building up the desired structure through a series of transformations. Each step in the synthesis process is carefully designed to introduce specific functional groups or structural features, while minimizing side reactions and maximizing yield. Techniques such as reductive amination, amidation, and Friedel-Crafts acylation are commonly employed in the synthesis of such compounds (Rui, 2010).
Molecular Structure Analysis
The molecular structure of this compound is characterized by a combination of X-ray diffraction studies and spectroscopic techniques. These methods allow for the determination of the compound's precise geometric arrangement, including bond lengths, angles, and conformational states. The structure exhibits both intra- and intermolecular hydrogen bonds, contributing to its stability and reactivity (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of "(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone" is influenced by its functional groups and overall molecular structure. It participates in various chemical reactions, including acylation, amidation, and condensation, demonstrating its versatility as a reactant for synthesizing a wide range of derivative compounds. The presence of the piperazine ring and chloropyridinyl moiety contributes to its unique reactivity profile (Kunishima et al., 1999).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and applications. The title compound exhibits a stable crystal structure with distinct intermolecular interactions, contributing to its physical characteristics. Thermal analysis reveals its stability over a wide temperature range, making it suitable for various applications (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties of "(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone" are defined by its functional groups and molecular structure. Its reactivity with nucleophiles and electrophiles, acid-base behavior, and participation in hydrogen bonding are key aspects of its chemical behavior. These properties are fundamental to its applications in synthesis and its interactions with other molecules (Purkait et al., 2017).
Aplicaciones Científicas De Investigación
Molecular Interactions and Receptor Studies
Research has shown that certain compounds with structural similarities to "(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone" act as potent and selective antagonists or inverse agonists for specific receptors such as the CB1 cannabinoid receptor. These compounds have been studied for their molecular interactions and binding mechanisms, providing insights into receptor-ligand dynamics and the development of receptor-targeted therapies (Shim et al., 2002; Landsman et al., 1997).
Synthesis and Chemical Analysis
Studies have also explored the synthesis of new derivatives and analogs of similar compounds, investigating their antimicrobial activity and potential as therapeutic agents. These findings contribute to the development of new drugs and therapeutic strategies, highlighting the chemical versatility and potential applications of such compounds in medicinal chemistry (Patel et al., 2011; Zhang et al., 2002).
Therapeutic Potential
Further research into the therapeutic potential of such compounds has been conducted, with studies examining their effects on various biological targets and diseases. This includes their role as antagonists of specific receptors, their anticonvulsant properties, and their potential application in the treatment of conditions such as pain, schizophrenia, and allergic reactions. These studies contribute to a deeper understanding of the therapeutic applications of such compounds and their potential benefits in clinical settings (Karthik et al., 2021; Rui, 2010; Romero et al., 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix. It is involved in various biological processes, including tissue development, wound healing, and fibrosis .
Mode of Action
The compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, thereby preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the crosslinking of these proteins, affecting the integrity and remodeling of the extracellular matrix .
Biochemical Pathways
By inhibiting LOXL2, the compound affects the lysine degradation pathway and the extracellular matrix organization . The downstream effects include altered cell adhesion, migration, and signaling, which can influence various physiological and pathological processes, such as tissue repair, fibrosis, and cancer progression .
Result of Action
The inhibition of LOXL2 by the compound can lead to a decrease in extracellular matrix stiffness, altered cell behavior, and potentially, the mitigation of fibrotic diseases . The exact molecular and cellular effects would depend on the specific context, such as the type of tissue and the presence of other signaling molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other proteins or small molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the presence of blood proteins . Moreover, its stability might be influenced by storage conditions, as it needs to be stored away from moisture .
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-16-4-3-14(11-17(16)26-2)13-22-7-9-23(10-8-22)19(24)15-5-6-21-18(20)12-15/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNXAWRHUPVWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

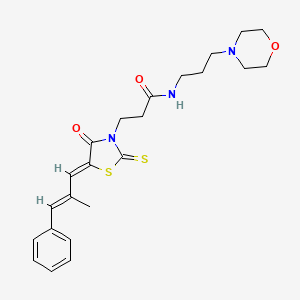
![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)
![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)


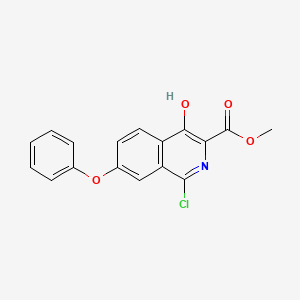
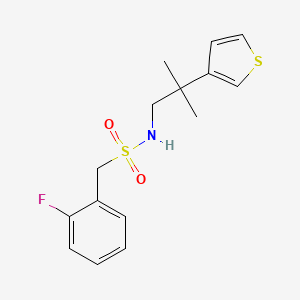
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)
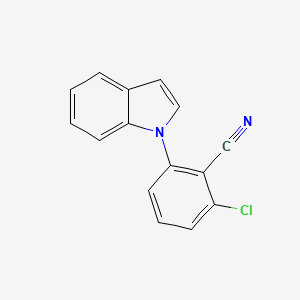
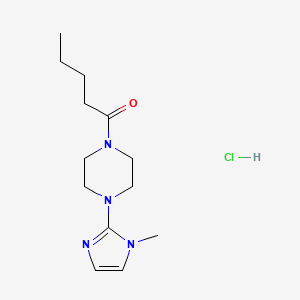

![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)
![2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2496079.png)
